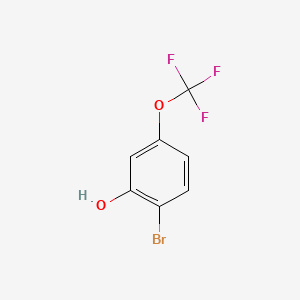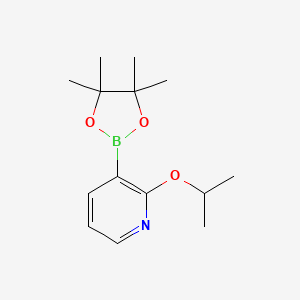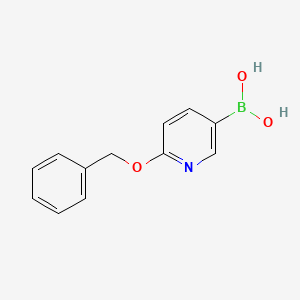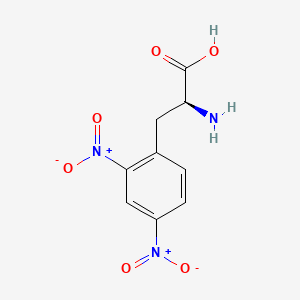
2-Bromo-5-(trifluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4BrF3O2 . It has a molecular weight of 257.01 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-(trifluoromethoxy)phenol is 1S/C7H4BrF3O2/c8-5-2-1-4 (3-6 (5)12)13-7 (9,10)11/h1-3,12H . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
2-Bromo-5-(trifluoromethoxy)phenol is a liquid at room temperature . It has a density of 1.74 .
Applications De Recherche Scientifique
While specific applications of “2-Bromo-5-(trifluoromethoxy)phenol” are not readily available, the compound is a type of halophenol and contains a trifluoromethoxy group . Here are some potential applications based on these characteristics:
-
Organic Synthesis
-
Pharmaceuticals
- Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group in “2-Bromo-5-(trifluoromethoxy)phenol” could potentially enhance the bioactivity of pharmaceutical compounds.
-
Material Science
-
Sensors and Receptors
-
Functionalization of Nanoparticles
-
Boron Neutron Capture Therapy (BNCT) and Positron Emission Tomography (PET)
While specific applications of “2-Bromo-5-(trifluoromethoxy)phenol” are not readily available, the compound is a type of halophenol and contains a trifluoromethoxy group . Here are some potential applications based on these characteristics:
-
Organic Synthesis
-
Pharmaceuticals
- Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group in “2-Bromo-5-(trifluoromethoxy)phenol” could potentially enhance the bioactivity of pharmaceutical compounds.
-
Material Science
-
Sensors and Receptors
-
Functionalization of Nanoparticles
-
Boron Neutron Capture Therapy (BNCT) and Positron Emission Tomography (PET)
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRRKORKKIVAGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590674 |
Source


|
| Record name | 2-Bromo-5-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethoxy)phenol | |
CAS RN |
205371-26-2 |
Source


|
| Record name | 2-Bromo-5-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














